N-{3-[(2,3-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
Description
N-{3-[(2,3-Dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide (CAS RN 326924-29-2) is a quinoxaline-sulfonamide hybrid compound characterized by a benzenesulfonamide group linked to a quinoxaline core substituted with a 2,3-dimethylphenylamino moiety . Quinoxalines are heterocyclic systems known for diverse pharmacological activities, including antitumor, antimicrobial, and enzyme inhibitory effects . The sulfonamide group enhances molecular interactions with biological targets, such as enzymes or receptors, through hydrogen bonding and electrostatic effects . The 2,3-dimethylphenyl substituent introduces steric and electronic effects that influence binding affinity, solubility, and metabolic stability.
Properties
Molecular Formula |
C22H20N4O2S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[3-(2,3-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H20N4O2S/c1-15-9-8-14-18(16(15)2)23-21-22(25-20-13-7-6-12-19(20)24-21)26-29(27,28)17-10-4-3-5-11-17/h3-14H,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
YUPQLNNLZGZNKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{3-[(2,3-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of o-phenylenediamine with 2-bromoacetophenone in ethanol under catalyst-free conditions to form the quinoxaline core . This is followed by chlorosulfonation using chlorosulfonic acid to introduce the sulfonamide group . The final step involves the reaction of the quinoxaline sulfonyl chloride with 2,3-dimethylaniline under solvent-free conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
N-{3-[(2,3-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Scientific Research Applications
N-{3-[(2,3-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{3-[(2,3-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, such as alpha-glucosidase and alpha-amylase, by binding to their active sites . This inhibition can lead to reduced glucose levels, making it a potential therapeutic agent for diabetes management. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenylamino Group
N-{3-[(2-Ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide (CAS RN 331723-62-7)
- Structural Difference : Replaces the 2,3-dimethyl group with a 2-ethylphenyl substituent.
- Molecular weight increases slightly (404.49 vs. 403.48) .
3-Chloro-N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide (CAS RN 714240-33-2)
- Structural Difference: Features a 3-methoxyphenylamino group and a chlorine atom on the benzenesulfonamide ring.
- The chlorine atom also increases molecular weight (~449.92) and may reduce solubility .
Modifications to the Sulfonamide Group
N-[4-({3-[(3,4-Dimethylbenzene)sulfonamido]quinoxalin-2-yl}amino)phenyl]acetamide
- Structural Difference : The benzenesulfonamide is substituted with 3,4-dimethyl groups, and an acetamide group is appended to the phenyl ring.
- The 3,4-dimethyl substitution on the benzene ring may alter steric hindrance, affecting binding pocket accessibility .
4-(3-(4-Ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide (Compound 9, )
- Structural Difference : Incorporates a thioureido group and a 4-ethylbenzoate substituent.
- Impact : The thioureido group enhances metal-chelating properties, which may contribute to its potent antitumor activity (IC₅₀ = 15.6 mmol/L against HEPG2 cells). This contrasts with the target compound’s simpler benzenesulfonamide structure, suggesting that functional group additions significantly boost potency .
Pharmacological and Physicochemical Properties
Key Research Findings and Implications
- Antitumor Activity : Thioureido-sulfonamide derivatives (e.g., Compound 9) demonstrate superior activity over doxorubicin, highlighting the importance of functional group diversity . The target compound’s dimethylphenyl group may optimize a balance between lipophilicity and solubility for in vivo efficacy.
- Crystal Structure Insights : Substituents like 2,3-dimethylphenyl influence molecular conformation and hydrogen-bonding networks, as seen in related sulfonamides . These structural features correlate with enhanced thermal stability and formulation suitability.
- SAR Trends : Electron-donating groups (methyl, methoxy) improve target affinity, while bulky substituents (ethyl) may hinder binding. Halogen atoms (Cl) offer dual benefits of potency and metabolic resistance but require solubility optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
